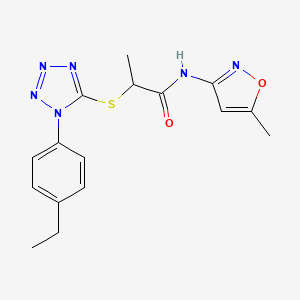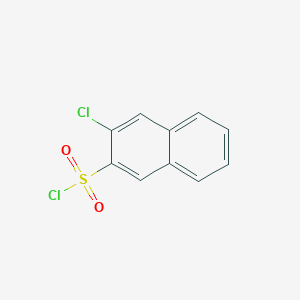
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, also known as DQ-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to interact with various proteins such as p53, Bcl-2, and caspase-3.
Biochemical and Physiological Effects:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to have various biochemical and physiological effects such as inducing cell cycle arrest, promoting apoptosis, reducing oxidative stress, and improving cognitive and motor function. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione in lab experiments is its high purity and high yield synthesis method. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
For 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione research include further investigation of its mechanism of action, optimization of its therapeutic potential through structure-activity relationship studies, and development of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione derivatives with improved pharmacological properties. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione can also be studied in combination with other compounds to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione involves the condensation of 1,2-dimethyl-3-indolylacetic acid and 3,4-dihydroquinolin-2-one in the presence of a dehydrating agent. The resulting compound is then purified through recrystallization. This method has been optimized to yield high purity and high yield of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione.
Applications De Recherche Scientifique
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-19(16-10-4-6-12-18(16)22(14)2)20(24)21(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVCXKMSJWALHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)

![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)
![Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)

